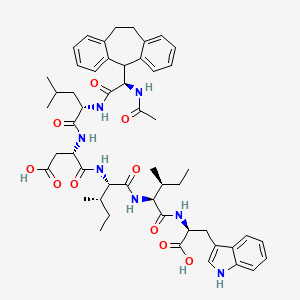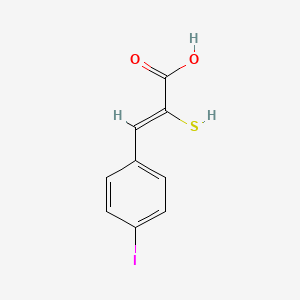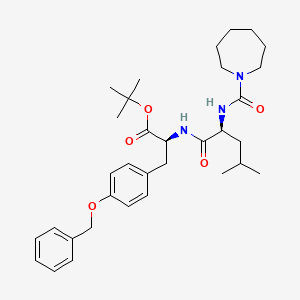
3,6,9,12,15,18,21,24,27,30,33,36,39,42-十四氧杂四十四烷-1,44-二醇
描述
PEG16 is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
科学研究应用
PROTAC Linker
HO-PEG15-OH is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Chromatography and Electrophoresis
PEG16 has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods . In the presence of PEG, LC retention of macromolecules is altered and stability of their structure is maintained .
Gas Chromatography
In gas chromatography, PEG-based stationary phases were applied for separation of polar analytes . This allows for the separation and analysis of complex mixtures of chemicals .
Extraction Medium
PEG could also serve as an extraction medium in solid phase microextraction and aqueous two-phase systems . This makes it useful in the extraction and purification of various compounds .
Drug Conjugation
Due to its low toxicity and low biodegradability, PEG has been conjugated to drugs . This can improve drug solubility, increase conformational stability, extend biological half-life, and reduce antigenicity .
Bioconjugation with Biomolecules
PEG has been extensively used in research, industry, therapeutics, and diagnostic products . It has been conjugated to peptides, proteins, saccharides, oligonucleotides, lipids, liposomes, and biomaterials . This can enhance the properties of these biomolecules, making them more suitable for various applications .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O16/c31-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-27-45-29-30-46-28-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-32/h31-32H,1-30H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTQQPNDSWCHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183015 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |
CAS RN |
28821-35-4 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28821-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028821354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontane-1,44-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PEG16 influence the self-assembly behavior of molecules?
A: Research shows that PEG16 can significantly impact the self-assembly of molecules, particularly in the formation of supramolecular structures. For instance, when used as a solubilizing ligand in amphiphilic platinum(II) complexes, PEG16 promotes the formation of one-dimensional nanofibers. The length of the PEG chain plays a crucial role in this process. Complexes with PEG16 formed stable, uniform fibers with lengths up to 400 nm. Interestingly, shorter PEG chains, like PEG12 and PEG7, led to the formation of less stable fibers or even two-dimensional platelets. [] This highlights the influence of PEG chain length on the resulting supramolecular morphology.
Q2: Can you elaborate on the role of PEG16 in controlling the dimensions of supramolecular structures?
A: PEG16 demonstrates a unique ability to control the dimensions of supramolecular structures through a process akin to "living supramolecular polymerization." [] This process involves the initial formation of short fiber "seeds" which then elongate upon the addition of more PEG16-containing complex. The final fiber length can be controlled by adjusting the ratio of the complex to the initial seed concentration. This level of control over size and morphology is crucial for various applications, including drug delivery and material design.
Q3: How does PEG16 contribute to the stability of these self-assembled structures?
A: The presence of PEG16 can significantly enhance the stability of self-assembled structures. In the case of the platinum(II) complex nanofibers, those formed with PEG16 remained stable in solution for at least a week, exhibiting minimal changes in length distribution. [] This "static" behavior suggests that PEG16 effectively suppresses interfiber exchange processes, thus enhancing the stability of the resulting nanostructures.
Q4: What are some other interesting applications of PEG16 in materials science?
A: Beyond its role in supramolecular self-assembly, PEG16 finds applications in other areas of materials science. For example, researchers have utilized PEG16 in the synthesis of polycarboxylate superplasticizers for concrete. [] These superplasticizers, incorporating PEG16, effectively improve the fluidity of cement paste, leading to enhanced workability and performance characteristics in concrete applications.
Q5: How does PEG16 contribute to the properties of hybrid lipid-polymer vesicles?
A: Recent studies demonstrate that incorporating PEG16 into low-molecular-weight biodegradable block co-polymers enables the formation of hybrid lipid-polymer vesicles. [] While these polymers alone struggle to self-assemble into stable vesicles, the presence of PEG16, alongside phospholipids, promotes their formation. These hybrid vesicles exhibit desired characteristics like size control, bilayer formation, and small molecule encapsulation capabilities, making them attractive for drug delivery applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,11-Dihydro[1]benzothiopyrano[4,3-b]indole](/img/structure/B1679109.png)


![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)
![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)


![1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea](/img/structure/B1679120.png)
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)
![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)


![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)